N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom, and a cyano group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-cyanophenyl derivatives with appropriate oxazole precursors. One common method involves the cyclization of 2-cyanophenylacetic acid derivatives with ethyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. the process is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is emphasized to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional functional groups.
Reduction: Amine derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano group and oxazole ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of topoisomerase enzymes, thereby preventing DNA replication and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-N,N-dimethyl-formamidine: Similar structure but different functional groups, leading to distinct chemical properties.
2-(2-cyanophenyl)-N-phenylacetamide: Shares the cyano group and phenyl ring but has a different core structure.
N-(2-cyanophenyl)chloromethanimidoyl chloride: Contains a cyano group and phenyl ring but differs in its reactivity and applications.
Uniqueness
N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its combination of an oxazole ring and a cyano group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-cyanophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-3-11-13(9(2)19-17-11)14(18)16-12-7-5-4-6-10(12)8-15/h4-7H,3H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOEKFNXMFHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC=C2C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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